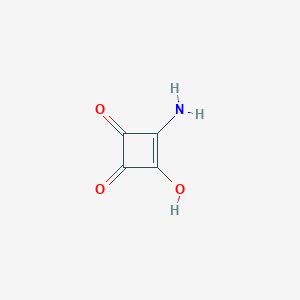

3-Amino-4-hydroxycyclobut-3-ene-1,2-dione

Beschreibung

Historical Context and Evolution of Research on Cyclobutenedione Derivatives

The study of cyclobutenedione derivatives is intrinsically linked to the chemistry of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione), a compound first synthesized in 1959. researchgate.net Initially intriguing for its unique structural, electronic, and acidic properties, squaric acid has become a versatile building block in organic synthesis. Its derivatives, broadly known as squaramides, have been recognized for their remarkable ring systems and structural rigidity since the 1950s. arkat-usa.org

The evolution of research in this area has seen a shift from fundamental studies of the squaric acid scaffold to the synthesis and application of its varied derivatives. These compounds are valued for their ability to form strong hydrogen bonds, acting as both hydrogen-bond acceptors through their carbonyl groups and, in the case of amino derivatives, as hydrogen-bond donors via N-H groups. arkat-usa.orgnih.gov This property has made them particularly useful in fields such as supramolecular chemistry, organocatalysis, and materials science. nih.gov In recent decades, the focus has expanded to include the medicinal chemistry applications of squaric acid analogues, with some compounds entering clinical trials. nih.gov

Overview of the Chemical Significance of 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione

This compound, a specific derivative of the cyclobutenedione family, holds considerable chemical significance due to its hybrid structure, combining the functionalities of both squaric acid and an amino group. This unique combination of a hydroxyl and an amino substituent on the cyclobutene (B1205218) ring imparts a distinct reactivity and potential for further functionalization.

The presence of the amino group introduces a nucleophilic center, allowing for a variety of chemical transformations and the synthesis of more complex molecules. The general synthetic route to amino-substituted cyclobutenediones often involves the reaction of a squarate ester, such as diethyl squarate, with an amine. nih.govthieme-connect.com This straightforward condensation reaction provides a versatile method for introducing a wide range of amino functionalities onto the cyclobutenedione core.

The resulting this compound can be envisioned as a valuable intermediate in the synthesis of more elaborate squaramide derivatives. For instance, it can serve as a precursor to 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) compounds, which have been investigated for their potential biological activities. nih.gov The ability to selectively modify the amino and hydroxyl groups opens up avenues for creating a diverse library of compounds with tailored properties.

The chemical significance of this compound is further underscored by the diverse applications of its closely related analogues. Squaramides have been explored as bioisosteric replacements for carboxylic acids in drug design, and have shown potential in the development of new therapeutic agents. arkat-usa.orgthieme-connect.com The structural rigidity and hydrogen bonding capabilities of the squaramide moiety are key to its utility in molecular recognition and as a scaffold in medicinal chemistry. arkat-usa.orgnih.gov

Below are tables detailing the properties of the parent compound, squaric acid, and a representative amino derivative, providing context for the characteristics of this compound.

Table 1: Physicochemical Properties of Squaric Acid

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂O₄ |

| Molecular Weight | 114.06 g/mol |

| Melting Point | >300 °C |

Table 2: Physicochemical Properties of a Representative Amino-Substituted Cyclobutenedione

| Compound Name | 3-amino-4-ethoxycyclobut-3-ene-1,2-dione (B3258006) |

|---|---|

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.13 g/mol |

| Melting Point | 133-138 °C |

Table 3: Spectroscopic Data for a Representative Anilino Monosquarate-amide Derivative

| Spectroscopic Method | Data |

|---|---|

| FTIR (cm⁻¹) | νₘₐₓ = 3695 (NH), 3212 (OH stretch), 2982 (CH aromatic), 1807 (CH alkyl), 1728 (C=O) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 10.56 (s, 1 H), 9.42 (s, 1 H), 7.14 (s, 2 H), 6.75–6.69 (m, 2 H), 4.72 (q, J = 7.1 Hz, 2 H), 1.44–1.32 (m, 3 H) |

| ¹³C NMR (101 MHz, acetone-d₆) | δ = 155.6, 131.2, 122.5, 116.5, 70.3, 16.1 |

| HRMS (ESI) | m/z [M + Na]⁺ calcd for C₁₂H₁₁NO₄Na: 256.0580; found: 256.0603 |

Data for 3-((4-hydroxyphenyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione thieme-connect.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-hydroxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c5-1-2(6)4(8)3(1)7/h6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFAKICEAMVVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C1=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150583-44-1 | |

| Record name | 3-amino-4-hydroxycyclobut-3-ene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Amino 4 Hydroxycyclobut 3 Ene 1,2 Dione

Synthesis from Pyridinium (B92312) Betaines of Squaric Acid: Mechanistic Insights into Ring-Opening and Hydrolysis Pathways

The synthesis of 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione from pyridinium betaines of squaric acid is a fascinating transformation that involves a cascade of reactions, including pyridinium ring scission and sequential hydrolysis steps. Mechanistic studies have begun to shed light on the intricate details of this process.

Role of Hydroxide (B78521) Ions in Pyridinium Ring Scission and Subsequent Transformations

Hydroxide ions play a pivotal role in initiating the transformation of pyridinium betaines of squaric acid. The highly electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic attack by hydroxide. This initial attack is believed to lead to the formation of a hydroxylated dihydropyridine (B1217469) intermediate.

Subsequent transformations are thought to involve a series of ring-opening and rearrangement steps, ultimately leading to the cleavage of the pyridine (B92270) ring. While the precise mechanism is a subject of ongoing research, it is hypothesized that the hydroxide-mediated degradation proceeds through several transient intermediates. The stability of these intermediates and the regioselectivity of the hydroxide attack are influenced by the substituents on the pyridinium ring.

Elucidation of Sequential Hydrolysis Pathways Leading to this compound

Following the initial ring scission, a sequence of hydrolysis reactions is necessary to ultimately yield this compound. These hydrolysis steps are crucial for the removal of the remnants of the pyridine ring and the formation of the final amino and hydroxyl functionalities on the cyclobutene-1,2-dione core.

The exact sequence and intermediates in this hydrolysis cascade are still under investigation. However, it is proposed that the process involves the hydrolysis of imine and enamine functionalities that are formed after the initial ring opening. The pH of the reaction medium is a critical parameter in controlling the rate and efficiency of these hydrolysis steps.

Alternative Synthetic Routes Utilizing Nicotinic Acid Derivatives and Related Precursors

In the quest for more efficient and versatile synthetic routes to this compound, researchers have explored the use of nicotinic acid derivatives as potential starting materials. Nicotinic acid, with its inherent pyridine ring structure, presents an intriguing alternative to the use of pre-formed pyridinium betaines.

The proposed strategies involving nicotinic acid derivatives would likely necessitate an initial activation of the pyridine ring, followed by a ring-opening and rearrangement sequence. This approach could offer advantages in terms of starting material availability and the potential for introducing a wider range of substituents onto the final product. However, the development of such a synthetic route remains a significant challenge and is an active area of research.

Development of Novel and Efficient Synthetic Strategies for the this compound Core

The development of novel and efficient synthetic strategies for constructing the this compound core is of paramount importance for advancing its applications in various scientific fields. Current research efforts are focused on several promising avenues.

One area of focus is the use of transition metal-catalyzed reactions to construct the cyclobutenedione ring system. These methods could offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional methods. Another promising approach involves the use of photochemical methods to induce ring contractions or rearrangements to form the desired four-membered ring.

Below is a table summarizing some of the key synthetic parameters and findings from various studies on the synthesis of related aminocyclobutenedione derivatives.

| Precursor | Reagents and Conditions | Key Findings |

| Diethyl squarate | Substituted anilines, MeOH, rt | Formation of mono-substituted anilino squarate esters. |

| 3,4-Diisopropoxy-3-cyclobutene-1,2-dione | Various amines | Synthesis of a range of 3-amino-4-isopropoxycyclobut-3-ene-1,2-diones. |

| Squaric acid dichloride | Secondary amines | Preparation of 3,4-bis(dialkylamino)cyclobut-3-ene-1,2-diones. |

Table 1: Selected Synthetic Approaches to Aminocyclobutenedione Derivatives

Chemical Reactivity and Transformative Chemistry of 3 Amino 4 Hydroxycyclobut 3 Ene 1,2 Dione

Role as a Key Synthetic Intermediate in the Construction of Nitrogen-Containing Heterocyclic Systems

3-Amino-4-hydroxycyclobut-3-ene-1,2-dione and its parent compounds, squaric acid derivatives, serve as pivotal intermediates in the synthesis of a diverse array of nitrogen-containing heterocyclic systems. The high reactivity of the cyclobutenedione core, characterized by its electrophilicity, allows for facile reactions with various nucleophiles. This reactivity is the foundation for its utility as a scaffold for constructing more complex molecular architectures.

The presence of both an amino group and a hydroxyl group allows for sequential and regioselective reactions. These functional groups can be displaced or can participate in condensation and cyclization reactions, leading to the formation of fused or substituted heterocyclic rings. The versatility of squaric acid derivatives extends to their use in multicomponent reactions, where their ability to react with different nucleophiles in a controlled manner is exploited to build molecular complexity in a single step.

The application of these derivatives is evident in the synthesis of various biologically significant heterocyclic compounds. For instance, squaramides, derived from squaric acid, are recognized as important pharmacophores in drug development due to their structural resemblance to ureas and their ability to act as hydrogen bond donors and acceptors. ddg-pharmfac.net This has led to the synthesis of novel compounds with potential therapeutic applications, including antibacterial and anticancer agents. ddg-pharmfac.netasynt.com

The following table provides an overview of the types of nitrogen-containing heterocycles synthesized from squaric acid and its derivatives:

| Heterocyclic System | Precursor | Reactant(s) | Reference |

| Pyrroles | Squaric acid | Amines, α-amino acids | researchgate.net |

| Pyridones | Squaric acid derivatives | Amines | ddg-pharmfac.net |

| Pyridazines | Squaric acid | Hydrazines | researchgate.net |

| Perimidines | Squaric acid | 1,8-diaminonaphthalene (B57835), ketones | ias.ac.in |

| Diaminocyclobutenediones | Diethyl squarate | Amines | researchgate.netnih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Reaction Pathways and Mechanisms for the Formation of Diverse Nitrogen Heterocycles

The formation of nitrogen heterocycles from this compound and related squaric acid derivatives proceeds through several key reaction pathways. The primary mechanism involves the nucleophilic substitution at the electrophilic carbon atoms of the cyclobutenedione ring.

Nucleophilic Addition-Elimination:

The most common reaction pathway is a nucleophilic addition-elimination mechanism. asynt.com In this process, a nitrogen-containing nucleophile, such as a primary or secondary amine, attacks one of the carbonyl carbons of the cyclobutenedione ring. This is followed by the elimination of a leaving group, typically a hydroxyl or alkoxy group, to yield a substituted aminocyclobutenedione.

This initial substitution can be followed by a second nucleophilic attack, either intramolecularly or by another external nucleophile, leading to cyclization and the formation of a heterocyclic ring. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on the squaric acid derivative.

Condensation Reactions:

Condensation reactions are also prevalent in the synthesis of heterocycles from these precursors. For example, the reaction of squaric acid with 1,8-diaminonaphthalene and various ketones leads to the formation of 2,3-dihydro-1H-perimidines. ias.ac.in This reaction is believed to proceed through the formation of an enamine intermediate, which then undergoes cyclization.

The table below summarizes some of the key reaction pathways:

| Reaction Pathway | Nucleophile | Intermediate(s) | Product Type |

| Nucleophilic Addition-Elimination | Amines | Tetrahedral intermediate | Aminocyclobutenediones |

| Tandem Addition-Cyclization | Diamines, Amino alcohols | Substituted aminocyclobutenedione | Fused heterocycles |

| Condensation-Cyclization | 1,8-diaminonaphthalene | Enamine | Perimidines |

This table is interactive and can be sorted by clicking on the column headers.

Exploration of Rearrangement Reactions and Their Mechanistic Implications in Cyclobutenedione Systems, Drawing Parallels to Zincke Aldehydes

The chemistry of cyclobutenedione systems also involves intriguing rearrangement reactions, some of which share mechanistic parallels with the transformations of Zincke aldehydes. Zincke aldehydes are 5-(dialkylamino)-2,4-pentadienals formed from the ring-opening of pyridinium (B92312) salts upon reaction with secondary amines. wikipedia.orgdbpedia.org

A key rearrangement of Zincke aldehydes is their thermal conversion into Z-α,β,γ,δ-unsaturated amides. acs.org The mechanism of this transformation has been a subject of detailed study and is now understood to proceed through a fascinating cascade of pericyclic reactions. The favored mechanism involves the formation of a vinyl ketene (B1206846) intermediate. wikipedia.org

While not identical, the strained four-membered ring of cyclobutenedione derivatives can undergo ring-opening reactions under thermal or photochemical conditions, leading to reactive intermediates that can subsequently rearrange. For instance, thermal rearrangements of cyclobutenones can lead to the formation of vinyl ketenes, which can then undergo further reactions, such as electrocyclization or cycloaddition, to form new ring systems. acs.org

The parallel with Zincke aldehyde chemistry lies in the generation of highly reactive, open-chain intermediates from cyclic precursors. In the case of Zincke aldehydes, the ring-opening of the pyridinium salt leads to a conjugated dienal system. wikiwand.comwikipedia.org Similarly, the ring-opening of a cyclobutenedione can generate a conjugated ketene or other reactive species. These intermediates are susceptible to a variety of pericyclic reactions, including electrocyclic ring-closures and sigmatropic rearrangements, which drive the formation of new heterocyclic or carbocyclic structures.

Computational studies on the Zincke aldehyde rearrangement have elucidated the complex energy landscape of these reactions, revealing the involvement of various stereoisomers and transition states. acs.org These studies have highlighted the subtlety of the factors that control the reaction outcome, including stereochemistry and the nature of the substituents. Similar mechanistic complexity can be anticipated in the rearrangement reactions of highly functionalized cyclobutenedione systems.

The following table highlights the key mechanistic features and parallels:

| Feature | Cyclobutenedione Systems | Zincke Aldehyde Systems |

| Precursor | Strained four-membered ring | Pyridinium salt |

| Key Reaction | Ring-opening (thermal/photochemical) | Ring-opening (nucleophilic attack) |

| Key Intermediate | Vinyl ketene | 5-Aminopenta-2,4-dienal |

| Subsequent Reactions | Electrocyclization, Cycloaddition | Pericyclic cascade, Sigmatropic rearrangement |

| Driving Force | Release of ring strain | Aromatization (in reverse), Conjugation |

This table is interactive and can be sorted by clicking on the column headers.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 Hydroxycyclobut 3 Ene 1,2 Dione and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including derivatives of 3-amino-4-hydroxycyclobut-3-ene-1,2-dione. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular framework. uobasrah.edu.iq

In the ¹H NMR spectrum of a derivative such as 3-[(benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, distinct signals corresponding to the protons of the different moieties are observed. For instance, the proton of the amino group typically appears as a broad singlet, while the protons of the aromatic and methoxy groups have characteristic chemical shifts and coupling patterns. nih.gov

¹³C NMR spectroscopy is equally vital, providing insights into the carbon skeleton. The carbonyl carbons of the cyclobutene (B1205218) ring in squaric acid derivatives are particularly deshielded and appear at characteristic downfield shifts. The chemical shifts of the olefinic carbons are influenced by the nature of the substituents, providing further structural confirmation. mdpi.com For complex derivatives, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity between protons and carbons. ceon.rs

Below is a representative table of ¹H NMR data for a derivative of this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| NH | 10.59 | s |

| Ar-H | 6.95 | bs |

| Ar-H | 6.84 | d |

| Ar-H | 6.75 | bd |

| O-CH₂-O | 5.97 | s |

| O-CH₃ | 4.33 | s |

| ¹H NMR data for 3-[(benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione in DMSO-d₆. nih.gov | ||

| s = singlet, bs = broad singlet, d = doublet, bd = broad doublet |

Mass Spectrometry (MS) and Chromatography Techniques (HPLC, LC-MS, UPLC) for Compound Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a synthesized compound. ceon.rs The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. cdnsciencepub.com For the parent compound, this compound, the predicted monoisotopic mass is 113.01129 Da. uni.lu

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of these compounds and for separating complex mixtures. nih.gov HPLC, often coupled with a UV detector, is routinely used to determine the purity of synthesized squaramides. nih.gov LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a mixture by their mass-to-charge ratio. nih.gov

The following table shows predicted mass spectral data for this compound.

| Adduct | m/z |

| [M+H]⁺ | 114.01857 |

| [M+Na]⁺ | 136.00051 |

| [M-H]⁻ | 112.00401 |

| [M+NH₄]⁺ | 131.04511 |

| Predicted m/z values for various adducts of this compound. uni.lu |

Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Functional Groups and Electronic Transitions

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in this compound and its derivatives. The characteristic vibrational frequencies of different bonds provide a molecular fingerprint. In squaric acid derivatives, the strong absorption bands corresponding to the C=O and C=C stretching vibrations in the four-membered ring are particularly informative. researchgate.net The N-H stretching and bending vibrations of the amino group are also readily identified. mu-varna.bg

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of the absorption maxima (λ_max) are dependent on the molecular structure and the presence of chromophores. researchgate.net Squaraine dyes, which are derivatives of squaric acid, are known for their intense absorption in the visible region of the electromagnetic spectrum. cdnsciencepub.com Experimental and theoretical studies on compounds like 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione have shown that the electronic transitions are typically of the π→π* and n→π* type. nih.gov

A summary of typical IR absorption bands for squaramide derivatives is presented below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C=O | Stretching | ~1700 |

| C=C | Stretching | ~1600 |

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and its Analogues

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. articleted.com This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For derivatives of this compound, single-crystal X-ray diffraction analysis can confirm the planar nature of the cyclobutene ring and elucidate the conformation of the substituents. nih.govresearchgate.net

For example, the crystal structure of 3-[(benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione revealed the existence of two polymorphs, highlighting the importance of solid-state characterization. nih.gov The planarity of the squaramide core is a characteristic feature that facilitates intermolecular interactions. wikipedia.org

The table below presents selected crystallographic data for a squaramide derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 7.890 |

| β (°) | 98.76 |

| Illustrative crystallographic data for a representative squaramide derivative. |

Theoretical and Computational Investigations of 3 Amino 4 Hydroxycyclobut 3 Ene 1,2 Dione Systems

Quantum Chemical Studies on Electronic Structure, Bonding Characteristics, and Molecular Orbitals

Quantum chemical calculations have been instrumental in understanding the electronic structure and bonding in 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione and its parent compound, squaric acid. The four-membered ring of squaric acid derivatives possesses a unique electronic environment due to the presence of carbonyl groups and endocyclic double bonds, leading to significant electron delocalization.

Studies on related squaric acid derivatives have shown that the planar, strained ring structure, combined with the presence of electronegative oxygen and nitrogen atoms, dictates the distribution of electron density and the nature of the molecular orbitals. The amino and hydroxyl substituents in this compound are expected to further influence this electronic landscape through their electron-donating and hydrogen-bonding capabilities.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. In squaric acid derivatives, the HOMO is typically associated with the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient sites. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: These are representative values based on typical computational results for similar squaric acid derivatives and are intended for illustrative purposes. |

Computational Exploration of Tautomerism in this compound and Related Cyclobutenedione Structures

Tautomerism is a key feature of this compound, which can exist in several forms due to the migration of protons between the oxygen and nitrogen atoms. Computational studies, particularly those employing Density Functional Theory (DFT), are well-suited to explore the relative stabilities of these tautomers and the energy barriers for their interconversion.

For the parent squaric acid, computational studies have elucidated the equilibrium between its diketo and enolic forms. In the case of this compound, the presence of the amino group introduces additional possibilities for tautomerism, including keto-enol and imine-enamine forms. The relative energies of these tautomers are influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents.

Table 2: Calculated Relative Energies of Tautomers of a Substituted Cyclobutenedione

| Tautomer | Relative Energy (kcal/mol) |

| Keto-enol | 0.0 |

| Diketo | +5.2 |

| Zwitterionic | +12.8 |

| Note: This table presents hypothetical data based on computational studies of related systems to illustrate the typical energy differences between tautomeric forms. |

Density Functional Theory (DFT) Applications for Prediction of Reaction Mechanisms, Energetics, and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms involving squaric acid derivatives. By calculating the potential energy surface for a given reaction, DFT can identify the structures of reactants, products, intermediates, and transition states, as well as their relative energies. This information is crucial for understanding the feasibility and kinetics of a chemical process.

For this compound, DFT calculations can be used to predict its reactivity towards various reagents. For example, the nucleophilic attack at the carbonyl carbons or electrophilic substitution on the ring can be modeled to determine the most likely reaction pathways. The calculated activation energies for these pathways can provide quantitative predictions of reaction rates.

Table 3: Hypothetical DFT-Calculated Activation Energies for a Reaction of a Squaric Acid Derivative

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic Addition | 15.3 |

| Proton Transfer | 8.1 |

| Ring Opening | 25.6 |

| Note: The data in this table are illustrative and represent typical values obtained from DFT calculations on reactions of similar compounds. |

Molecular Dynamics Simulations for Conformational Analysis and Investigations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with other molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of the molecule and characterize its intermolecular interactions, such as hydrogen bonding.

Due to the relatively rigid nature of the cyclobutenedione ring, the conformational flexibility of this compound is primarily associated with the rotation of the amino and hydroxyl groups. MD simulations can reveal the preferred orientations of these groups and the energetic barriers to their rotation.

Furthermore, MD simulations are particularly valuable for studying the interactions of this compound with solvent molecules or biological macromolecules. These simulations can provide detailed information about the hydrogen bonding network and other non-covalent interactions that govern the behavior of the molecule in different environments.

Table 4: Representative Intermolecular Interaction Energies from a Molecular Dynamics Simulation

| Interaction Type | Average Energy (kcal/mol) |

| Hydrogen Bond (N-H...O) | -4.5 |

| Hydrogen Bond (O-H...O) | -5.2 |

| Van der Waals | -2.1 |

| Note: This table presents example data that could be obtained from an MD simulation to quantify the strength of different intermolecular interactions. |

Synthetic Derivatives and Analogues of 3 Amino 4 Hydroxycyclobut 3 Ene 1,2 Dione: Design, Synthesis, and Academic Relevance

Synthesis and Comprehensive Characterization of Substituted 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione Derivatives

The synthesis of substituted this compound derivatives is primarily achieved through the nucleophilic substitution of squaric acid esters, such as diethyl squarate. This method allows for the sequential introduction of amino and alkoxy or aryloxy groups, providing a modular approach to a diverse range of derivatives. The reactivity of the squaric acid core can be modulated by factors such as the nucleophilicity of the amine and the use of Lewis acid catalysts to enhance the electrophilicity of the cyclobutenedione ring. asynt.com

For instance, the reaction of diethyl squarate with primary or secondary amines typically yields 3-amino-4-ethoxycyclobut-3-ene-1,2-dione (B3258006) intermediates. Subsequent hydrolysis or reaction with other nucleophiles can then be performed at the remaining ethoxy group to introduce further diversity. The synthesis of unsymmetrically substituted 3,4-diamino-3-cyclobutene-1,2-diones and 3-amino-4-hydroxy-3-cyclobutene-1,2-diones has been achieved by reacting diethyl squarate with various nucleophiles, including primary and secondary amines and amino acids. researchgate.net

Comprehensive characterization of these derivatives is crucial for confirming their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, including the position and nature of substituents.

Infrared (IR) Spectroscopy: Provides information about the characteristic functional groups, such as the C=O and C=C bonds of the cyclobutenedione ring and N-H bonds of the amino group.

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation patterns, confirming the elemental composition.

X-ray Crystallography: Offers definitive proof of the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of 3-[(benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione has been determined, revealing details about its conformation and hydrogen bonding patterns. nih.gov

Below is a data table summarizing the synthesis and characterization of representative substituted this compound derivatives.

| Compound Name | Synthetic Precursor | Reagents and Conditions | Key Characterization Data |

| 3-Amino-4-ethoxycyclobut-3-ene-1,2-dione | Diethyl squarate | Ammonia in ethanol | mp: 133-138 °C |

| 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione | 3,4-Dimethoxycyclobut-3-ene-1,2-dione | Benzo[d] nih.govnih.govdioxol-5-amine | Crystal structure determined (Polymorphs I and II) nih.gov |

| 3-Amino-4-(substituted-phenylamino)-cyclobutenedione derivatives | Diethyl squarate | Substituted anilines | QSAR models developed based on molecular descriptors nih.govnih.gov |

Exploration of Structure-Reactivity Relationships and Structure-Property Correlations in Modified Cyclobutenedione Scaffolds

The chemical reactivity and physicochemical properties of this compound derivatives are intricately linked to the nature of the substituents on the cyclobutenedione ring. Understanding these relationships is crucial for the rational design of new molecules with tailored functionalities.

Structure-Reactivity Relationships:

The cyclobutenedione core is susceptible to nucleophilic attack, and the reactivity can be fine-tuned by the electronic properties of the substituents. Electron-withdrawing groups attached to the amino or hydroxyl moieties can increase the electrophilicity of the ring carbons, making them more prone to attack. Conversely, electron-donating groups can decrease reactivity.

A key aspect of the reactivity of these compounds is their hydrolytic stability. Studies on alkyl squaramate esters (3-amino-4-alkoxy derivatives) have shown that their stability in aqueous solutions is significantly influenced by the structure of the substituents. nih.govresearchgate.net For instance, squaramate esters without strongly basic neighboring groups are stable up to pH 9. nih.govresearchgate.net However, the presence of a terminal amino group in the alkyl chain can lead to anchimeric assistance, reducing the stability to pH 5. nih.gov The rate of hydrolysis of squaramate esters is approximately 1000 times faster than that of the corresponding squaramides, highlighting the significant influence of the oxygen versus nitrogen substituent on reactivity. nih.gov

Structure-Property Correlations:

The electronic and spectroscopic properties of these derivatives are also highly dependent on their substitution patterns. The introduction of different substituents can lead to shifts in the absorption maxima in UV-Vis spectroscopy and changes in the chemical shifts in NMR spectroscopy.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the structural features of cyclobutenedione derivatives with their biological activities. For example, a QSAR model was developed for a series of 3-amino-4-(substituted-phenylamino)-cyclobutenedione derivatives as C-C chemokine receptor type 1 (CCR1) inhibitors. nih.govnih.gov This study demonstrated a non-linear relationship between the principal components derived from various molecular descriptors and the inhibitory activities of the compounds, underscoring the complex interplay between structure and biological function. nih.gov

The following table provides a summary of observed structure-property correlations in modified cyclobutenedione scaffolds.

| Structural Modification | Impact on Reactivity | Impact on Physicochemical Properties |

| Replacement of hydroxyl with an alkoxy group (squaramate ester) | Increased susceptibility to hydrolysis compared to squaramides. nih.gov | Altered solubility and lipophilicity. |

| Introduction of a terminal amino group in the alkoxy chain | Decreased hydrolytic stability at lower pH due to anchimeric assistance. nih.gov | Increased basicity and potential for intramolecular interactions. |

| Variation of substituents on the amino group | Modulates the electron density of the ring, affecting susceptibility to nucleophilic attack. | Influences hydrogen bonding capabilities and biological activity, as shown in QSAR studies. nih.govnih.gov |

Strategies for Novel Compound Design and Scaffold Diversification Based on the this compound Framework

The this compound framework serves as a versatile template for the design of novel compounds and the generation of chemical libraries for drug discovery and other applications. Its rigid core and the ability to introduce diverse substituents at two distinct positions make it an attractive scaffold for exploring chemical space.

Scaffold Hopping and Bioisosterism:

The squaric acid moiety and its derivatives are often used as bioisosteres for other functional groups, such as carboxylic acids, amides, and ureas. This strategy, known as scaffold hopping, involves replacing a central core of a known active molecule with the cyclobutenedione ring to generate novel compounds with potentially improved properties, such as enhanced stability, different selectivity profiles, or novel intellectual property. The planar nature of the squaramide can mimic the geometry of a peptide bond, making it a useful tool in peptidomimetic design.

Combinatorial Chemistry and Library Synthesis:

The modular synthesis of this compound derivatives lends itself well to combinatorial chemistry approaches. By reacting a common precursor, such as diethyl squarate, with a diverse set of amines and subsequently with a range of nucleophiles, large libraries of compounds can be rapidly generated. This allows for the systematic exploration of structure-activity relationships and the identification of hits against biological targets. Phage-encoded combinatorial chemical libraries have been developed using bicyclic peptides attached to an organic core, demonstrating a powerful method for generating and selecting ligands. bicycletherapeutics.com While not directly using the this compound scaffold, the principles of combinatorial library design are applicable.

Fragment-Based Drug Discovery (FBDD):

The relatively small and rigid nature of the cyclobutenedione core makes it an ideal fragment for use in FBDD. In this approach, small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent lead compounds. The this compound scaffold provides well-defined vectors for chemical elaboration, allowing for the systematic exploration of the binding pocket of a target protein.

Diversification of a Central Scaffold:

A general strategy in medicinal chemistry is the diversification of a central scaffold to create a library of structurally related compounds. nih.gov Starting with the this compound core, various substituents can be introduced on the amino and hydroxyl groups. Further modifications can include the functionalization of these substituents to introduce additional diversity and complexity. This approach allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules.

Emerging Research Applications of 3 Amino 4 Hydroxycyclobut 3 Ene 1,2 Dione in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The unique structural and electronic properties of the cyclobut-3-ene-1,2-dione core, derived from squaric acid, make it a valuable scaffold in the synthesis of complex organic molecules. 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione, as a mono-aminated derivative, represents a crucial building block and intermediate in the construction of more elaborate structures, particularly in medicinal chemistry. Its precursor, squaric acid, is often converted into more reactive diesters, such as diethyl squarate, to facilitate nucleophilic substitution reactions. asynt.com

A significant application of this molecular framework is in the development of potent antagonists for the CXCR2 chemokine receptor, which is a target for treating inflammatory disorders. nih.gov Synthetic strategies often involve the sequential displacement of alkoxy groups from a squarate precursor with different amines to build 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) derivatives. nih.govresearchgate.net In these multi-step syntheses, mono-amino, mono-alkoxy intermediates are formed, which are structurally analogous to this compound. A novel series of 3,4-diaminocyclobut-3-ene-1,2-diones has been prepared and shown to have potent inhibitory activity against CXCR2 binding and IL-8-mediated chemotaxis. nih.gov Further studies have explored various heterocyclic substitutions on this scaffold to optimize binding affinities and oral bioavailability. researchgate.net Additionally, 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones have been developed as selective CXCR2 inhibitors. researchgate.net

The following table details examples of complex molecules synthesized using the cyclobut-3-ene-1,2-dione core.

| Compound Class | Specific Example | Application/Target |

| Diaminocyclobutenedione | SCH 527123 | CXCR2 Receptor Antagonist |

| Furyl-substituted Diaminocyclobutenedione | 4-halo furyl adducts | CXCR2/CXCR1 Receptor Antagonist |

| Hydrazine-substituted Aminocyclobutenedione | Alkyl-hydrazine derivatives | CXCR2 Chemokine Receptor Inhibitor |

Potential in the Development of Functional Materials, including Squaraine-based Dyes and Chromophores

This compound and its related structures are fundamental to the synthesis of squaraine dyes, a class of functional materials known for their sharp and intense absorption and emission profiles, typically in the red to near-infrared (NIR) region. wikipedia.orgencyclopedia.pub These dyes are characterized by a central, electron-deficient four-membered squaric acid ring connected to two electron-donating groups, forming a donor-acceptor-donor architecture. encyclopedia.pub

The synthesis of squaraine dyes begins with squaric acid or its derivatives. wikipedia.org For symmetrical squaraines, squaric acid is condensed with two equivalents of an electron-rich nucleophile, such as an aniline (B41778) or an indolenine-based methylene (B1212753) base. wikipedia.orgnih.gov The reaction mechanism involves the initial activation of squaric acid by an alcohol to form a "half-ester," followed by nucleophilic attack to create a semi-squaraine intermediate, which is structurally related to the title compound. nih.gov A second nucleophilic attack yields the final symmetrical dye. nih.gov

For unsymmetrical squaraine dyes, the synthesis requires a stepwise approach. One common strategy involves reacting 3,4-dialkoxy-cyclobut-3-ene-1,2-dione with one equivalent of a reactive heterocyclic compound to form a mono-substituted semi-squaraine intermediate. nih.govcore.ac.uk This intermediate is then reacted with a different heterocyclic compound to produce the final unsymmetrical dye. nih.gov This stepwise synthesis underscores the importance of mono-substituted intermediates like this compound as foundational structures for these advanced chromophores.

The table below presents examples of squaraine dyes and their characteristic optical properties.

| Squaraine Dye Base | Structure | Maximum Absorption (λmax) |

| Dimethylaniline | Symmetrical | 630 nm (in CHCl3) |

| Pyrrole | Symmetrical | Not specified |

| Azulene | Symmetrical | Not specified |

| Indolenine | Symmetrical/Unsymmetrical | ~630 nm |

| Benzothiazole | Symmetrical/Unsymmetrical | Not specified |

Exploration of Catalytic and Organocatalytic Applications, Drawing Parallels with Related Directing Groups in Organic Reactions

While direct catalytic applications of this compound are not extensively documented, its structural features suggest significant potential in organocatalysis, particularly when drawing parallels to its parent and diamino-analogs: squaric acid and squaramides.

The parent compound, squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), has been successfully employed as a metal-free, eco-friendly organocatalyst for synthesizing biologically relevant 2,3-dihydro-1H-perimidines in water. ias.ac.in Its acidity and ability to form hydrogen bonds are key to its catalytic activity. ias.ac.in Furthermore, squaric acid has been shown to have a synergistic catalytic effect in the deoxygenation of sulfonyl derivatives. acs.org

More strikingly, chiral squaramides (3,4-diaminocyclobut-3-ene-1,2-dione derivatives) have emerged as powerful and versatile bifunctional organocatalysts. bohrium.comarkat-usa.org Their catalytic efficacy stems from the two N-H groups on the rigid four-membered ring, which can act as hydrogen-bond donors to activate electrophiles and organize substrates for stereoselective reactions. wikipedia.orgmdpi.com Squaramides are considered superior hydrogen-bonding catalysts compared to analogous ureas and thioureas due to the enhanced acidity and convergent orientation of their N-H protons. bohrium.commdpi.com They have been used to catalyze a wide array of asymmetric transformations, including Michael additions, domino/cascade reactions, and Friedel-Crafts reactions. bohrium.comdocumentsdelivered.com

By analogy, this compound possesses the key functional motifs for similar catalytic activity. It features both an N-H group and an O-H group attached to the same rigid, electron-deficient cyclobutene (B1205218) core. This combination of two distinct hydrogen-bond donors presents the potential for bifunctional activation of substrates. The defined geometry of the molecule could allow for precise orientation of reactants, similar to how squaramide catalysts operate. wikipedia.org The exploration of this compound and its derivatives as novel hydrogen-bonding organocatalysts represents a promising avenue for future research, leveraging the established catalytic prowess of the squaric acid and squaramide families.

Future Perspectives and Uncharted Research Avenues for 3 Amino 4 Hydroxycyclobut 3 Ene 1,2 Dione

Integration with Flow Chemistry and Sustainable Synthesis Methodologies for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of complex molecules like 3-amino-4-hydroxycyclobut-3-ene-1,2-dione. Flow chemistry offers enhanced safety, precise control over reaction parameters, and improved scalability, which are critical for industrial production. nih.govrsc.org The miniaturized and automated nature of flow reactors can solve issues often associated with multi-step syntheses, allowing for the safe handling of potentially hazardous intermediates and reagents. nih.gov For instance, the continuous-flow synthesis of other amino-heterocycles has demonstrated dramatic reductions in reaction time and increased productivity and safety compared to batch operations. rsc.org Applying these principles to the synthesis of this compound could lead to higher yields, purity, and a more cost-effective and scalable manufacturing process.

Table 1: Comparison of Production Methodologies and Future Goals

| Feature | Traditional Batch Synthesis | Flow Chemistry | Sustainable Synthesis |

|---|---|---|---|

| Scalability | Often challenging, non-linear scale-up | High, predictable scalability | Dependent on specific method |

| Safety | Higher risk with large volumes | Inherently safer due to small reaction volumes rsc.org | Aims to use less hazardous materials |

| Control | Limited control over exotherms | Precise temperature and pressure control | Focus on mild reaction conditions |

| Solvent Use | Often reliant on organic solvents | Can reduce solvent volume | Prioritizes green solvents like water ias.ac.in |

| Catalyst | May use heavy metal catalysts | Compatible with various catalysts | Employs organocatalysts, biocatalysts ias.ac.in |

Exploration of Fundamental Interactions in Biological Systems at a Molecular Level

The squaric acid scaffold and its amino-substituted derivatives have shown considerable promise in medicinal chemistry, primarily due to their chemical stability in aqueous environments and their ability to act as bioisosteres. thieme-connect.com The core structure is often stable in vivo and can be more resistant to certain enzymatic actions compared to the functional groups they mimic. thieme-connect.com This has spurred investigations into their biological activities.

Future research will delve deeper into the molecular interactions between this compound and biological targets. Close analogues, such as 3,4-diaminocyclobut-3-ene-1,2-diones and 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones, have been identified as potent and selective antagonists of the CXCR2 chemokine receptor, a key target in inflammatory diseases. nih.govnih.gov These studies, which involve evaluating structure-activity relationships, demonstrate the scaffold's potential to be fine-tuned for high-affinity binding to protein targets. nih.gov Furthermore, derivatives of squaric acid have been synthesized as analogues of hydroxamic acid to study their metal-binding properties, specifically as chelators for iron(III), which could be useful in developing sensors or therapeutic agents. nih.gov

Uncharted research avenues include using computational methods like molecular docking and molecular dynamics simulations to predict and rationalize the binding modes of this compound with various enzymes and receptors. These in silico studies, complemented by in vitro binding and activity assays, will be crucial for identifying new biological targets and understanding the fundamental principles governing its bioactivity at a molecular level.

Table 2: Investigated Biological Activities of Related Aminocyclobutenedione Scaffolds

| Compound Class | Biological Target/Activity | Research Findings | Reference |

|---|---|---|---|

| 3,4-Diaminocyclobut-3-ene-1,2-diones | CXCR2 Receptor Antagonism | Potent inhibition of CXCR2 binding and IL-8-mediated chemotaxis. nih.gov | nih.gov |

| 3-Amino-4-hydrazine-cyclobut-3-ene-1,2-diones | CXCR2 Receptor Antagonism | Showed potent and selective inhibition of the CXCR2 receptor. nih.gov | nih.gov |

| Squaric Acid N-hydroxylamide Amides | Iron(III) Chelation | Demonstrated binding of iron(III) in aqueous solutions. nih.gov | nih.gov |

| General Squaramides | Bioisosteres | Can act as isosteres for amino acids, showing resistance to decarboxylase action. thieme-connect.com | thieme-connect.com |

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring and Mechanistic Studies

A thorough understanding of reaction mechanisms is essential for optimizing synthesis, improving yields, and ensuring product quality. Future research will increasingly rely on advanced in situ characterization techniques to monitor the synthesis of this compound in real-time. These methods provide a continuous stream of data from within the reaction vessel, offering deep insights into reaction kinetics, the formation of transient intermediates, and the influence of various parameters.

Spectroscopic techniques are at the forefront of this effort. For related squaric acid derivatives, detailed structural information has been obtained using 13C NMR spectroscopy and single-crystal X-ray structure analysis, which help to delineate the predominant resonance structures that govern chemical reactivity. nih.gov For studying more complex reaction dynamics, a suite of powerful techniques can be employed. The photochemical mechanisms of squaraine dyes, for example, have been investigated using electron spin resonance (ESR) spin trapping, fluorescence spectroscopy, cyclic voltammetry, and laser flash photolysis. researchgate.net

The development of probes and flow cells compatible with NMR and FT-IR spectrometers will enable the direct observation of reactant consumption and product formation during synthesis. This real-time data is invaluable for constructing accurate kinetic models and rapidly optimizing reaction conditions, such as temperature, pressure, and catalyst loading. Applying these advanced analytical tools will transition the synthesis of this compound from a process based on endpoint analysis to one that is precisely controlled and mechanistically understood.

Table 3: Advanced Characterization Techniques for Mechanistic Studies

| Technique | Type of Information Provided | Application in Squaric Acid Chemistry | Reference |

|---|---|---|---|

| 13C NMR Spectroscopy | Delineation of resonance structures, molecular connectivity. | Used to rationalize spectroscopic data and chemical reactivity. nih.gov | nih.gov |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. | Confirmed connectivity and provided structural evidence for derivatives. nih.gov | nih.gov |

| Laser Flash Photolysis | Characterization of transient species and reaction intermediates. | Applied to study the photochemical mechanisms of squaric acid derivatives. researchgate.net | researchgate.net |

| Electron Spin Resonance (ESR) | Detection and characterization of radical intermediates. | Used to study photochemical initiation steps. researchgate.net | researchgate.net |

| Cyclic Voltammetry | Electrochemical properties, redox potentials. | Employed to understand the electronic behavior of derivatives. researchgate.net | researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione and its derivatives?

- Methodological Answer : The compound can be synthesized via bromination followed by nucleophilic substitution. For example, brominated intermediates (e.g., 3-chloro derivatives) may react with amines or hydroxyl-containing nucleophiles under controlled conditions (e.g., anhydrous solvents, 60–80°C). Purification typically involves column chromatography with polar/non-polar solvent gradients to isolate the product . Optimization of stoichiometry and reaction time is critical to minimize side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the presence of amino (-NH) and hydroxyl (-OH) groups, as well as the cyclobutene ring structure.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns. For example, calculated and observed [M+1] peaks should align within ±0.5 ppm .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1750 cm) and N-H/O-H vibrations (~3300 cm).

Advanced Research Questions

Q. How can metal complexes of this compound be designed for catalytic applications?

- Methodological Answer : The compound acts as a bidentate ligand via its amino and hydroxyl groups. To design complexes:

- Metal Selection : Use transition metals like Zn(II) or Ni(II) due to their affinity for nitrogen/oxygen donors. For example, refluxing with metal salts (e.g., ZnCl) in ethanol yields stable complexes .

- Characterization : Employ UV-Vis spectroscopy to confirm d-d transitions, X-ray crystallography for structural geometry, and cyclic voltammetry to assess redox activity.

Q. What strategies resolve contradictions in reported reactivity data for amino-hydroxycyclobutenedione derivatives?

- Methodological Answer :

- Systematic Variation : Test reactivity across solvents (polar aprotic vs. protic), temperatures, and catalysts (e.g., Lewis acids).

- Control Experiments : Isolate intermediates (e.g., brominated precursors) to verify reaction pathways.

- Computational Validation : Use density functional theory (DFT) to model electron density and predict regioselectivity in substitution reactions. Compare with experimental outcomes to identify discrepancies .

Q. How can computational chemistry predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- pKa Calculations : Employ quantum mechanical software (e.g., Gaussian) to estimate protonation states of amino and hydroxyl groups.

- Degradation Pathways : Simulate hydrolysis or oxidation mechanisms at different pH levels. Validate predictions with HPLC or kinetic studies under controlled buffers.

Key Considerations for Researchers

- Contradiction Analysis : Cross-validate spectroscopic data (e.g., NMR vs. X-ray) to resolve structural ambiguities.

- Advanced Modeling : Combine DFT with experimental kinetics to map reaction mechanisms.

- Ethical Sourcing : Prioritize peer-reviewed journals over non-academic platforms for synthesis protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.